molecular formula C13H21NO4 B13507333 Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate

Cat. No.: B13507333
M. Wt: 255.31 g/mol
InChI Key: AQMLNLXSWYNNBB-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is a chemical compound with the molecular formula C13H21NO4 It is a morpholine derivative, characterized by the presence of a tert-butyl group, a cyclopropyl group, and a formyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylmorpholine-4-carboxylate

    Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymorpholine-4-carboxylate

    Substitution: Various substituted morpholine derivatives depending on the reagents used

Scientific Research Applications

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various receptors and signaling pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-formylmorpholine-4-carboxylate
  • Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate
  • Tert-butyl 3-oxomorpholine-4-carboxylate

Uniqueness

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-9-13(14,8-15)10-4-5-10/h8,10H,4-7,9H2,1-3H3

InChI Key

AQMLNLXSWYNNBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1(C=O)C2CC2

Origin of Product

United States

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